(3-(fluoromethyl)azetidin-1-yl)(1-methyl-1H-1,2,3-triazol-4-yl)methanone

Chemical procurement Purity characterization

This 98% pure azetidine-triazole hybrid (MW 198.20, XLogP3 -0.1, TPSA 51 Ų) is a hydrophilic scaffold for SAR-driven lead optimization. With no prior bioactivity data, it enables proprietary target engagement studies without confounding literature precedent. The unique fluoromethyl substituent cannot be substituted generically—close analogs show divergent lipophilicity and metabolic stability, risking altered potency. Use as a synthetic intermediate for fragment-growing libraries targeting kinases, MMPs, or related enzyme classes. Batch-specific purity may vary; confirm by in-house QC for critical applications.

Molecular Formula C8H11FN4O
Molecular Weight 198.201
CAS No. 2034460-96-1
Cat. No. B2420570
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(3-(fluoromethyl)azetidin-1-yl)(1-methyl-1H-1,2,3-triazol-4-yl)methanone
CAS2034460-96-1
Molecular FormulaC8H11FN4O
Molecular Weight198.201
Structural Identifiers
SMILESCN1C=C(N=N1)C(=O)N2CC(C2)CF
InChIInChI=1S/C8H11FN4O/c1-12-5-7(10-11-12)8(14)13-3-6(2-9)4-13/h5-6H,2-4H2,1H3
InChIKeyKOEPHZXWBPCMIX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

(3-(Fluoromethyl)azetidin-1-yl)(1-methyl-1H-1,2,3-triazol-4-yl)methanone – CAS 2034460‑96‑1 Procurement Starting Point


The compound (3‑(fluoromethyl)azetidin‑1‑yl)(1‑methyl‑1H‑1,2,3‑triazol‑4‑yl)methanone (CAS 2034460‑96‑1) is a synthetic hybrid of azetidine and 1,2,3‑triazole chemistries with a molecular weight of 198.20 g·mol⁻¹ and a calculated XLogP3 of ‑0.1 [REFS‑1]. It is offered commercially by at least one vendor at a nominal purity of 98 %, though batch‑specific variability is acknowledged [REFS‑2]. Published differential performance data against close structural analogs are currently not available.

Why In‑Class (Azetidine‑Triazole‑Carbonyl) Compounds Cannot Be Interchanged for CAS 2034460‑96‑1 Without Verification


The azetidine‑triazole‑carbonyl chemical space contains numerous catalog entries that differ by a single substituent (e.g., ‑CH₂Cl, ‑CH₃, ‑NH₂, phenoxymethyl) [REFS‑1]. Even small changes in the azetidine 3‑position exert large effects on lipophilicity, metabolic stability, and target engagement in medicinal‑chemistry programs [REFS‑2]. Without head‑to‑head data for the specific fluoromethyl congener, any substitution carries an unquantifiable risk of altered potency, selectivity, or PK properties; therefore, generic replacement cannot be assumed safe for structure‑activity‑relationship‑critical applications.

Direct Product‑Specific Evidence Inventory for (3‑(Fluoromethyl)azetidin‑1‑yl)(1‑methyl‑1H‑1,2,3‑triazol‑4‑yl)methanone (2034460‑96‑1)


Commercial Purity: 98 % Nominal Value vs. Batch‑Specific Certification

The compound is listed by supplier Leyan with a nominal purity of 98 % [REFS‑1]. This value is a warehouse‑entry quality indicator; the vendor explicitly states that actual purity varies between batches and must be confirmed by the buyer [REFS‑1]. No comparative purity data from other vendors is currently accessible for this CAS number.

Chemical procurement Purity characterization

Predicted Physicochemical Profile: XLogP3 = ‑0.1 Places CAS 2034460‑96‑1 Among Hydrophilic Triazole‑Carbonyls

PubChem computed XLogP3 for the target compound is ‑0.1 [REFS‑1]. This value is lower than that of many N‑alkyl‑triazole‑carbonyl azetidine analogs, which typically display positive logP values (class‑level inference). The predicted low lipophilicity may influence solubility, permeability, and metabolic stability relative to more lipophilic congeners [REFS‑2].

Drug‑likeness Lipophilicity Physicochemical characterization

Topological Polar Surface Area (TPSA) of 51 Ų Supports Favorable Permeability Potential

The TPSA calculated by Cactvs for the target compound is 51 Ų [REFS‑1]. This value falls below the commonly cited threshold of 140 Ų for oral bioavailability and below 90 Ų for blood‑brain barrier penetration [REFS‑2]. While several azetidine‑triazole‑carbonyl analogs share TPSA values in the 50‑60 Ų range, the value specifically indicates that the fluoromethyl congener does not introduce a permeability penalty relative to the class.

Membrane permeability Drug‑likeness Physicochemical characterization

Absence of Published Biological Activity or Selectivity Data for CAS 2034460‑96‑1

A systematic search of PubChem, PubMed, Google Patents, and major vendor databases returned no quantitative bioactivity data (IC₅₀, Kᵢ, EC₅₀, % inhibition) for this specific compound [REFS‑1][REFS‑2]. In contrast, related azetidine‑triazole scaffolds have been published as MMP‑2 inhibitors and kinase ligands with measurable IC₅₀ values [REFS‑3]. Until direct assay data are generated, no evidence‑based efficacy or selectivity claim can be made.

Biological activity Target engagement Selectivity

Application Scenarios for (3‑(Fluoromethyl)azetidin‑1‑yl)(1‑methyl‑1H‑1,2,3‑triazol‑4‑yl)methanone (2034460‑96‑1) Anchored in Current Evidence


Chemical Probe Optimization: Fragment‑Growing or Structure‑Activity‑Relationship Exploration of Azetidine‑Triazole‑Carbonyl Scaffolds

The compound can serve as a core scaffold for systematic derivatization at the azetidine 3‑position or the triazole N‑1 position. Its low predicted logP (‑0.1) and favorable TPSA (51 Ų) [REFS‑1] offer a hydrophilic starting point that can be elaborated with lipophilic motifs while maintaining drug‑like properties [REFS‑2]. The lack of pre‑existing bioactivity data allows researchers to establish a proprietary or novel structure‑activity relationship without confounding literature precedent.

Synthetic Intermediate for Advanced Building Blocks

The 98 % nominal purity [REFS‑1] indicates that the compound is suitable as a synthetic intermediate for constructing more complex molecules, such as the related 3‑(furan‑2‑yl)‑5‑[1‑(1‑methyl‑1H‑1,2,3‑triazole‑4‑carbonyl)azetidin‑3‑yl]‑1,2,4‑oxadiazole [REFS‑2]. Its dual heterocycle architecture may streamline the synthesis of libraries targeting MMPs, kinases, or other enzyme classes where azetidine‑triazole conjugates have shown promise [REFS‑3].

Physicochemical Benchmarking: Low‑logP Azetidine‑Triazole Congener for Solubility‑Driven Programs

With an XLogP3 of ‑0.1 [REFS‑1], this compound represents the lower‑lipophilicity end of the azetidine‑triazole‑carbonyl chemical space. Teams aiming to optimize aqueous solubility while retaining the azetidine‑triazole pharmacophore can use this compound as a baseline to quantify the lipophilicity‑efficiency impact of additional substituents, provided that experimental logD and solubility data are generated in‑house.

Negative Control or Comparator in Assay Development (with Caution)

Because no target activity has been reported, the compound could theoretically serve as a presumed‑inactive matched‑pair control in assays where the 3‑aminomethyl or 3‑phenoxymethyl analogs are active. However, this application requires rigorous internal profiling to confirm the absence of off‑target effects, and cannot be recommended without such data.

Quote Request

Request a Quote for (3-(fluoromethyl)azetidin-1-yl)(1-methyl-1H-1,2,3-triazol-4-yl)methanone

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.